[3,4'-Bipyridine]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4’-Bipyridine]-5-carboxylic acid: is an organic compound that belongs to the bipyridine family. Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond. This particular compound has a carboxylic acid functional group attached to the 5-position of one of the pyridine rings. Bipyridines are known for their ability to form complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4’-Bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid. Both methods require specific reaction conditions, such as the use of a base and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of [3,4’-Bipyridine]-5-carboxylic acid often involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: [3,4’-Bipyridine]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, such as acidic or basic environments.
Major Products:
Oxidation: Carboxylates and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: [3,4’-Bipyridine]-5-carboxylic acid is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology and Medicine: In biological research, bipyridine derivatives are investigated for their potential as therapeutic agents. For example, some derivatives exhibit antimicrobial and anticancer activities. The ability of bipyridines to interact with metal ions also makes them useful in studying metalloproteins and metalloenzymes .
Industry: In the industrial sector, [3,4’-Bipyridine]-5-carboxylic acid is used in the development of materials with specific electronic and optical properties. These materials are applied in fields such as electronics, photonics, and energy storage .
Mechanism of Action
The mechanism of action of [3,4’-Bipyridine]-5-carboxylic acid involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and catalytic activity. In biological systems, bipyridine derivatives can inhibit enzymes by binding to metal cofactors, thereby disrupting their function .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong chelating ability and use in coordination chemistry.
4,4’-Bipyridine: Used as a precursor to viologens, which are important in electrochemical applications.
3,3’-Bipyridine: Less common but studied for its unique coordination properties
Uniqueness: [3,4’-Bipyridine]-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which provides additional functionality and reactivity. This functional group allows for further derivatization and enhances the compound’s ability to form hydrogen bonds, making it valuable in supramolecular chemistry and materials science .
Properties
IUPAC Name |
5-pyridin-4-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKJIEJDXJCAHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567336 |
Source
|
Record name | [3,4'-Bipyridine]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123044-37-1 |
Source
|
Record name | [3,4'-Bipyridine]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3,4'-bipyridine]-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.